molecular formula C17H12FN7 B258182 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

Numéro de catalogue B258182
Poids moléculaire: 333.3 g/mol
Clé InChI: HPTPZFFHSTWHGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is implicated in various autoimmune diseases and B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of several diseases.

Mécanisme D'action

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine inhibits the activity of SYK, which is a key mediator of B-cell receptor signaling. This signaling pathway is crucial for the survival and proliferation of B-cells, which are involved in various autoimmune diseases and B-cell malignancies. By inhibiting SYK, this compound disrupts B-cell receptor signaling, leading to reduced B-cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of B-cell receptor signaling, reduced production of inflammatory cytokines, and decreased activation of immune cells. In addition, this compound has also been shown to induce apoptosis in B-cells and inhibit the growth of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is its specificity for SYK, which reduces the risk of off-target effects. In addition, this compound has demonstrated potent activity in preclinical models of various diseases, making it a promising candidate for further development.
However, one limitation of this compound is its potential toxicity, which may limit its clinical use. In addition, the optimal dosing and treatment duration of this compound are still being evaluated, and further studies are needed to determine its long-term safety and efficacy.

Orientations Futures

There are several potential future directions for the development of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine. These include the evaluation of its efficacy in clinical trials for the treatment of autoimmune diseases and B-cell malignancies. In addition, further studies are needed to determine the optimal dosing and treatment duration of this compound, as well as its long-term safety and efficacy.
Furthermore, this compound may also have potential applications in other diseases, such as solid tumors and viral infections. Future studies may explore the potential of this compound in these areas, as well as the development of combination therapies with other drugs.
Conclusion
This compound is a promising small molecule inhibitor that targets the SYK enzyme and has shown potent activity in preclinical models of various diseases. Its specificity for SYK and potent activity make it a promising candidate for further development, although further studies are needed to determine its long-term safety and efficacy.

Méthodes De Synthèse

The synthesis of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine involves several steps, including the preparation of 4-phenyl-2-pyrimidinamine, which is then reacted with 4-fluorobenzyl bromide to yield the intermediate 4-(4-fluorophenyl)-2-pyrimidinylamine. This intermediate is then reacted with sodium azide to produce the final product, this compound.

Applications De Recherche Scientifique

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been extensively studied in preclinical models of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In these studies, this compound has been shown to inhibit B-cell receptor signaling and reduce inflammation, leading to improved disease outcomes.
In addition, this compound has also been evaluated in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. In these studies, this compound has demonstrated potent anti-tumor activity, leading to tumor regression and prolonged survival.

Propriétés

Formule moléculaire

C17H12FN7

Poids moléculaire

333.3 g/mol

Nom IUPAC

5-[1-(4-fluorophenyl)tetrazol-5-yl]-4-phenylpyrimidin-2-amine

InChI

InChI=1S/C17H12FN7/c18-12-6-8-13(9-7-12)25-16(22-23-24-25)14-10-20-17(19)21-15(14)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21)

Clé InChI

HPTPZFFHSTWHGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)F)N

SMILES canonique

C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)F)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.